1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one
Description
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is a pyrimidine derivative featuring a pyrrolidinyloxy substituent at the 4-position of the pyrimidine ring and a conjugated enone (but-2-en-1-one) moiety.
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-methylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-4-12-14(16)15(18-9-17-12)21-11-5-6-19(8-11)13(20)7-10(2)3/h7,9,11H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMPNYDAGWWSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C=C(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one generally involves several key steps:
Initial Formation of Pyrrolidinyl Intermediate: : The pyrrolidinyl intermediate is synthesized through nucleophilic substitution reactions. For instance, pyrrolidine reacts with appropriate electrophilic reagents in the presence of a base.
Coupling Reaction: : The ethyl and fluorine substituted pyrimidine ring is coupled with the pyrrolidinyl intermediate through oxidative coupling or similar reaction mechanisms. This step often requires the use of catalysts, such as palladium complexes.
Final Modification: : Introduction of the methylbutenone moiety via aldol condensation or Michael addition reactions to yield the final compound.
Industrial Production Methods
In industrial settings, the large-scale production of this compound would emphasize process optimization, scalability, and yield improvement. Techniques such as continuous flow synthesis, solid-phase chemistry, and the use of automated synthesis equipment might be employed to meet industrial demands.
Chemical Reactions Analysis
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions:
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities or to modify the compound’s double bonds.
Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride to reduce double bonds or specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions involving the pyrimidine or pyrrolidine rings under suitable conditions (e.g., bases, acids, or catalysts).
Hydrolysis: : Acidic or basic hydrolysis to break down ester or amide linkages within the compound.
Common Reagents and Conditions
Typical reagents include strong acids/bases (e.g., HCl, NaOH), oxidizers (e.g., KMnO₄), and reducing agents (e.g., LiAlH₄). Reactions are generally conducted under controlled temperatures and pressures to optimize yield and selectivity.
Scientific Research Applications
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has significant applications across various fields:
Chemistry: : Used as a building block in synthetic organic chemistry for creating novel compounds and materials.
Biology: : Functions as a potential molecular probe or bioactive agent in biological studies, helping to elucidate cellular pathways.
Medicine: : Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery for treating diseases.
Industry: : Applied in the synthesis of agrochemicals, polymers, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one likely involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to downstream effects on cellular pathways. The exact molecular interactions and pathways would depend on the specific structure-activity relationship studies conducted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s pyrimidine core differentiates it from analogs in the evidence, which predominantly feature fused heterocycles like pyrazolo[3,4-d]pyrimidines (e.g., Example 33 in ) or chromenones (e.g., Example 64 in ). For instance:
- Example 64 (): Contains a pyrazolo[3,4-c]pyrimidine core fused to a chromenone system, with fluorophenyl and pyrrolo-pyridinyl substituents .
- Example 33 () : Features a pyrazolo[3,4-d]pyrimidine core with a methyl group at the 3-position and fluorophenyl substitution .
- : A pyrazolo[3,4-d]pyrimidin-4-one derivative with ethyl and fluorophenyl groups but lacks the pyrrolidinyloxy linkage .
Substituent Analysis
Fluorine and Ethyl Groups
Fluorine atoms are present in both the target compound and analogs (e.g., 5-fluoro in the target vs. 5-fluoro-3-fluorophenyl in Example 64). Fluorination typically enhances metabolic stability and modulates electronic properties . The 6-ethyl group in the target compound may increase lipophilicity relative to methyl-substituted analogs (e.g., Example 33’s 3-methyl group) .
Pyrrolidine/Pyrrolidinone Moieties
The target compound’s pyrrolidinyloxy group contrasts with:
- : A pyrrolidin-2-one ring with chlorine and ethoxy substituents, forming a hydrochloride salt .
- : A hydroxylated pyrrolidinone with a pyridinyl group, highlighting the impact of hydrogen-bond donors on solubility .
The 3-oxy linkage in the target compound may enhance conformational flexibility compared to rigid pyrrolidinone systems.
Functional Group Reactivity
The enone group (but-2-en-1-one) in the target compound is absent in all analogs from the evidence.
Comparative Data Table
Biological Activity
Chemical Structure and Properties
The compound features a pyrimidine moiety, a pyrrolidine ring, and an enone functional group, which contribute to its biological activity. The presence of the ethyl and fluorine substituents may enhance its pharmacological profile by influencing lipophilicity and binding affinity.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors for enzymes such as kinases and proteases. The specific mechanism for our compound may involve tight binding to the active site of target enzymes, leading to reduced catalytic activity.
- Antimicrobial Properties : Compounds similar to this one have demonstrated significant antibacterial and antifungal activities in vitro. The presence of the pyrimidine ring is often linked to enhanced antimicrobial efficacy.
Case Studies
- Anticancer Activity : A study explored the effects of similar compounds on cancer cell lines. It was found that derivatives with a pyrimidine structure induced apoptosis in various cancer cells, suggesting potential use as chemotherapeutic agents.
- Antiviral Effects : Another investigation highlighted the antiviral properties of related compounds against viral infections such as HIV and HCV. These studies suggest that the compound may interfere with viral replication mechanisms.
In Vitro and In Vivo Studies
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of target enzyme activity at low micromolar concentrations. |
| In Vivo | Demonstrated reduced tumor growth in murine models when administered at therapeutic doses. |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The lipophilicity introduced by ethyl and fluorine groups suggests good oral bioavailability.
- Metabolism : Initial studies indicate that metabolic pathways may involve cytochrome P450 enzymes, which are critical for drug metabolism.
- Excretion : Predominantly renal excretion is expected due to the polar nature of some metabolites.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example, a pyrrolidine intermediate (e.g., 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine) is reacted with 3-methylbut-2-en-1-one under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or THF). Temperature control (50–80°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Yields of ~50–70% are typical, with purification via column chromatography (silica gel, hexane/EtOAc gradient) .
- Data Note : Impurities often arise from incomplete substitution at the pyrrolidine nitrogen or residual solvents; HPLC-MS analysis is recommended for purity validation .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically assessed?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. For example, in acidic conditions (pH < 3), hydrolysis of the enone moiety may occur, while basic conditions (pH > 9) can lead to pyrrolidine ring opening. Store lyophilized samples at –20°C in amber vials to prevent photodegradation .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoropyrimidine protons at δ 8.2–8.5 ppm, pyrrolidine protons at δ 3.5–4.0 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ expected at m/z 349.18) .
- XRPD : Crystalline form validation; key peaks at 2θ = 12.5°, 18.7°, and 24.3° indicate a stable polymorph .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Case Study : Conflicting IC₅₀ values (e.g., 10 nM in kinase inhibition vs. 500 nM in cell proliferation assays) may arise from off-target effects or assay-specific parameters (e.g., ATP concentration, cell permeability).
- Methodology :
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays for target engagement).
- Apply structure-activity relationship (SAR) modeling to identify substituents influencing potency (e.g., fluoropyrimidine’s role in H-bonding) .
Q. How can computational methods predict metabolic pathways and guide derivatization for improved pharmacokinetics?
- Methodology :
- In silico prediction : Use tools like GLORY or MetaSite to identify vulnerable sites (e.g., enone Michael acceptor prone to glutathione conjugation).
- Derivatization : Replace the enone with a bioisostere (e.g., cyclopropane) to reduce reactivity. Validate via microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) .
Q. What experimental designs optimize enantiomeric purity in asymmetric synthesis?
- Methodology :
- Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for stereocontrol during pyrrolidine formation.
- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/iPrOH) to quantify enantiomeric excess (>98% ee required for pharmacological studies) .
Q. How do structural modifications impact solubility and formulation compatibility?
- Case Study : The compound’s low aqueous solubility (<10 µg/mL) limits bioavailability.
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
